molecular formula C11H10FNO3 B1307120 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 878427-02-2

3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No. B1307120
M. Wt: 223.2 g/mol
InChI Key: FALZLFVZKITYQX-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “3-(2-Fluoro-phenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached, and this group is attached to the third carbon of the isoxazole ring .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable phenylboronic acid with a halogenated compound . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure would be based on the isoxazole ring, with various groups attached as per the name of the compound. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Isoxazole derivatives can undergo various reactions, including cycloaddition and nucleophilic substitution, depending on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the fluorine atom could influence the compound’s reactivity and other properties .

Scientific Research Applications

Antitumor Activity

Isoxazolyl- and isothiazolylcarbamides, derived from acids similar to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid, have shown significant antitumor activity. These compounds and their precursors have the potential to enhance the effects of cytostatic drugs used in medical practice. The synthesis process involves a series of cascade transformations and reactions with aryl(heteryl)amines or basic amines, demonstrating the compound's utility in developing new antitumor agents (Potkin et al., 2014).

Aurora Kinase Inhibition

A compound related to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid has been investigated for its ability to inhibit Aurora A kinase, indicating potential usefulness in cancer treatment. The specificity of this compound for Aurora A kinase suggests its application in targeted cancer therapies, offering a promising direction for research into cancer treatment strategies (ロバート ヘンリー,ジェームズ, 2006).

Tautomerism Study

Research on compounds structurally related to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid, such as 5-hydroxyisoxazoles and isoxazol-5-ones, has contributed to understanding the tautomerism in heteroaromatic compounds. This study provides insights into the chemical behavior and structural properties of isoxazoles, aiding in the development of novel compounds with potential applications in various fields of chemistry (Boulton & Katritzky, 1961).

Stem Cell Research

Isoxazoline derivatives have shown to increase the growth of E. coli organisms significantly, suggesting a potential role in promoting stem cell growth. This finding opens up new avenues for research in stem cell therapy, highlighting the importance of chemical compounds like 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid in medical research (Denton et al., 2021).

Synthesis of Novel Compounds

The versatility of isoxazolyl compounds in synthesizing novel chemical entities with various biological activities, including anti-tumor properties, underscores the importance of research on 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid and related structures. These compounds serve as key intermediates in the synthesis of molecules with enhanced biological activities, offering new opportunities for drug development and therapeutic interventions (Hao-fei, 2011).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Isoxazole derivatives are a topic of ongoing research in various fields, including medicinal chemistry .

properties

IUPAC Name

3-(2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALZLFVZKITYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390372
Record name 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid

CAS RN

878427-02-2
Record name 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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